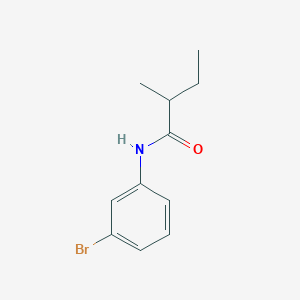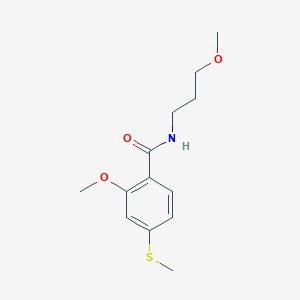
2-methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes methoxy, methoxypropyl, and methylsulfanyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with a benzamide derivative, which undergoes a series of functional group transformations to introduce the methoxy, methoxypropyl, and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial methods often focus on optimizing reaction conditions to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.
Scientific Research Applications
2-Methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(3-methoxypropyl)-5-(1-methylethyl)benzamide
- 2-methoxy-N-(3-methoxypropyl)-5-methylbenzenesulfonamide
Uniqueness
2-Methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
2-methoxy-N-(3-methoxypropyl)-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C13H19NO3S/c1-16-8-4-7-14-13(15)11-6-5-10(18-3)9-12(11)17-2/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
InChI Key |
YDHSFDKAKVAXHP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(C=C(C=C1)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11169948.png)
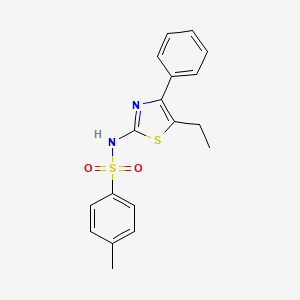
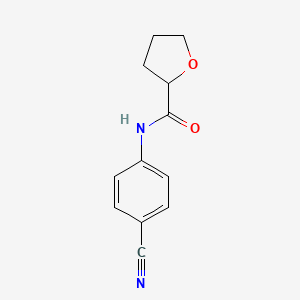
![N-[4-(butan-2-ylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11169980.png)
![2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169986.png)
![2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate](/img/structure/B11169991.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B11170006.png)

![2-(2,4-Dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B11170021.png)
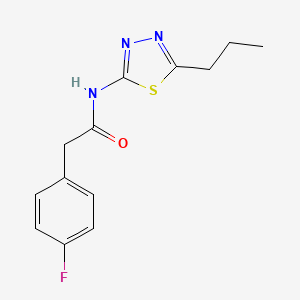

![N-benzyl-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170041.png)
